molecular formula C26H33N7O B8144581 Jak2-IN-7

Jak2-IN-7

Cat. No. B8144581
M. Wt: 459.6 g/mol
InChI Key: SURRDPSGERGIIM-VOTSOKGWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Jak2-IN-7 is a useful research compound. Its molecular formula is C26H33N7O and its molecular weight is 459.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality Jak2-IN-7 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Jak2-IN-7 including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Treatment of Myeloproliferative Neoplasms : JAK2 inhibitors like Jak2-IN-7 are considered promising targets for treating myeloproliferative neoplasms such as polycythemia vera, essential thrombocythemia, and primary myelofibrosis due to their potent, orally active, and excellent selectivity (Kiss, Sayeski, & Keserű, 2010); (Lim et al., 2011); (Wu, Wan, & Zhang, 2013); (Grisouard et al., 2014).

  • Design of New JAK2 Inhibitors : Scaffold morphing has led to the design of two new chemotypes of JAK2 inhibitors, showing nanomolar inhibition of the kinase. These developments are significant in drug research for chronic myeloproliferative disorders (Furet, Gerspacher, & Pissot-Soldermann, 2010).

  • Cancer Treatment : JAK2 inhibitors are being researched for their effectiveness in treating various types of cancers. They are recognized as effective chemotherapeutic agents in this context (Zhao et al., 2015).

  • Role in Cellular Processes : Jak2 plays a crucial role in the proliferation, differentiation, and maintenance of cells, as seen in alveolar cells during lactation. This highlights its broader biological significance beyond its role in neoplasms (Wagner et al., 2004).

  • Mechanisms of Resistance to JAK2 Inhibitors : Chronic treatment with JAK2 inhibitors can provoke resistance in fibroblasts, suggesting the importance of understanding and inhibiting compensatory signaling pathways to maintain their antifibrotic effects (Zhang et al., 2017).

  • Regulation of Cellular Transport : JAK2 is a significant regulator of transport processes across the plasma membrane, affecting various ion channels and pumps (Sopjani et al., 2016).

  • Role in Histone Modification : JAK2 phosphorylates histone H3Y41, affecting chromatin structure and function, which is important in normal haematopoiesis and leukaemia (Dawson et al., 2009).

properties

IUPAC Name

(E)-4-(dimethylamino)-1-[6-[[5-methyl-4-(1-propan-2-ylpyrazol-4-yl)pyrimidin-2-yl]amino]-3,4-dihydro-1H-isoquinolin-2-yl]but-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H33N7O/c1-18(2)33-17-22(15-28-33)25-19(3)14-27-26(30-25)29-23-9-8-21-16-32(12-10-20(21)13-23)24(34)7-6-11-31(4)5/h6-9,13-15,17-18H,10-12,16H2,1-5H3,(H,27,29,30)/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SURRDPSGERGIIM-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(N=C1C2=CN(N=C2)C(C)C)NC3=CC4=C(CN(CC4)C(=O)C=CCN(C)C)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CN=C(N=C1C2=CN(N=C2)C(C)C)NC3=CC4=C(CN(CC4)C(=O)/C=C/CN(C)C)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H33N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Jak2-IN-7

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.